molecular formula C17H25N3O3 B7076189 N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide

Cat. No.: B7076189
M. Wt: 319.4 g/mol
InChI Key: YYZWPKGXXURIMS-AWEZNQCLSA-N
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Description

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an imidazolidinone ring and a hydroxy-dimethylpentyl side chain, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-11(2)14(17(3,4)23)19-15(21)12-5-7-13(8-6-12)20-10-9-18-16(20)22/h5-8,11,14,23H,9-10H2,1-4H3,(H,18,22)(H,19,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZWPKGXXURIMS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)O)NC(=O)C1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C)(C)O)NC(=O)C1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Imidazolidinone Ring: The imidazolidinone ring is introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound, often under reflux conditions.

    Attachment of the Hydroxy-Dimethylpentyl Side Chain: The final step involves the attachment of the hydroxy-dimethylpentyl side chain to the benzamide-imidazolidinone intermediate. This can be achieved through a nucleophilic substitution reaction, where the side chain is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzamide core.

Scientific Research Applications

Chemistry

In chemistry, N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may render it useful in the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-dimethylpentyl side chain and the imidazolidinone ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzoate
  • N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzylamine

Uniqueness

Compared to similar compounds, N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]-4-(2-oxoimidazolidin-1-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the hydroxy-dimethylpentyl side chain and the imidazolidinone ring allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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